N-acetylglutaminylglutamine

Description

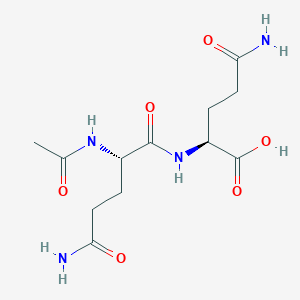

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQDQHEOLWKFV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymology of N Acetylglutaminylglutamine

Genetic Locus Identification: The asnO-ngg Gene Cluster

The genetic basis for the synthesis of N-acetylglutaminylglutamine is located in the asnO-ngg gene cluster. nih.govnih.govresearchgate.net This locus was first identified and characterized in the bacterium Sinorhizobium meliloti and has since been found to be conserved across a wide range of bacteria with diverse lifestyles, including marine, symbiotic, and pathogenic species. nih.govresearchgate.net The expression of this gene cluster is notably induced by environmental cues such as high osmolarity, highlighting the role of its products in stress adaptation. nih.govnih.govresearchgate.net Inactivation of the asnO and ngg genes has been shown to abolish the production of this compound and its subsequent derivatives, confirming their essential role in this biosynthetic pathway. nih.govresearchgate.net

| Gene | Function in this compound Biosynthesis | Organism of Initial Characterization |

| ngg | Encodes the bifunctional enzyme Ngg, which catalyzes the N-acetylation of glutamine and the subsequent peptide bond formation to produce this compound. | Sinorhizobium meliloti |

| asnO | Encodes the glutamine amidotransferase AsnO, which is involved in the subsequent modification of this compound. | Sinorhizobium meliloti |

Enzymatic Cascade for this compound Synthesis

The synthesis of this compound is a two-step enzymatic process catalyzed by the protein products of the ngg and asnO genes. The initial and defining steps that lead to the formation of this compound are orchestrated by the Ngg enzyme.

The Ngg enzyme is a remarkable bifunctional protein that initiates the synthesis of this compound. nih.govnih.govpnas.org Its N-terminal domain belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.gov This domain is responsible for the first catalytic step: the N-acetylation of a glutamine molecule. nih.govpnas.org Following the acetylation, the same enzyme catalyzes the formation of a peptide bond between the newly formed N-acetylglutamine and a second glutamine molecule. nih.govpnas.org This synthetase activity results in the final product, this compound. nih.gov This dual functionality within a single polypeptide chain represents a unique and efficient mechanism for dipeptide synthesis. nih.gov

While the Ngg enzyme is solely responsible for the synthesis of this compound, the asnO gene is consistently found alongside ngg in the conserved gene cluster. The AsnO enzyme is a glutamine amidotransferase. nih.govresearchgate.net In the broader biosynthetic pathway, AsnO utilizes the newly synthesized this compound as a substrate for a subsequent amidation reaction, converting it into this compound amide. nih.govnih.govpnas.org Therefore, in the context of this compound synthesis, AsnO's role is downstream, and it is not directly involved in the formation of the this compound molecule itself. nih.gov

Mechanistic Insights into Nonribosomal Peptide Synthesis of this compound

The synthesis of this compound is a clear example of nonribosomal peptide synthesis (NRPS). nih.govnih.govresearchgate.net Unlike ribosomal protein synthesis, which relies on mRNA templates and the translational machinery, NRPS utilizes large, modular enzyme complexes to assemble peptides. wikipedia.orgnih.govmdpi.com In this specific case, the Ngg enzyme acts as a nonribosomal peptide synthetase. nih.gov It directly selects its amino acid substrate, glutamine, and performs the necessary chemical modifications—acetylation and peptide bond formation—without the involvement of ribosomes. nih.govpnas.org This mode of synthesis allows for the incorporation of modified amino acids and the creation of unique peptide structures that are not accessible through standard ribosomal pathways. wikipedia.org The bifunctional nature of Ngg, combining both acetyltransferase and synthetase activities, is a distinguishing feature of this particular nonribosomal synthesis pathway. nih.gov

Comparative Analysis of Biosynthetic Genes and Enzymes Across Bacterial Species

Comparative genomic studies have revealed that the asnO-ngg gene cluster is highly conserved across a broad spectrum of bacterial species. nih.govresearchgate.net This conservation suggests a significant and widespread ecological importance for the synthesis of this compound and its derivatives. nih.gov The presence of this gene cluster in bacteria from diverse environments, such as soil-dwelling symbionts like Sinorhizobium meliloti, plant pathogens like Pseudomonas syringae, and marine bacteria, underscores its versatile role in bacterial survival and adaptation. nih.govresearchgate.net The consistent genetic architecture and high degree of sequence similarity of the Ngg and AsnO enzymes across these different species indicate a shared and evolutionarily maintained biochemical function. nih.govresearchgate.net

| Bacterial Species | Habitat/Lifestyle | Presence of asnO-ngg Homologs |

| Sinorhizobium meliloti | Soil, symbiotic with legumes | Yes |

| Pseudomonas aeruginosa | Ubiquitous, opportunistic pathogen | Yes |

| Pseudomonas protegens | Soil, biocontrol agent | Yes |

| Various marine bacteria | Marine environments | Yes |

| Various pathogenic bacteria | Host-associated | Yes |

Molecular Regulation of N Acetylglutaminylglutamine Metabolism

Transcriptional and Translational Control Mechanisms

The primary level of regulation for NAGGN metabolism occurs at the transcriptional level, specifically through the control of the operon responsible for its synthesis.

The synthesis of NAGGN is mediated by the products of the asnO-ngg gene cluster. pnas.orgnih.gov The ngg gene encodes a bifunctional enzyme that catalyzes the formation of the intermediate N-acetylglutaminylglutamine, while the asnO gene product is required for the final amidation step to produce NAGGN. pnas.orgnih.gov The expression of this operon is strongly induced by osmotic stress. pnas.orgnih.gov

In bacteria such as Sinorhizobium meliloti, increasing concentrations of NaCl in the growth medium trigger a corresponding increase in the expression of the asnO–ngg operon. pnas.org This induction is not specific to NaCl, as high osmolarity resulting from the addition of other solutes like KCl or sucrose (B13894) also leads to the upregulation of asnO expression. pnas.orgpnas.org This response indicates that the primary trigger for the induction of the operon is the increase in external osmolarity rather than a specific ionic effect. The inability to synthesize NAGGN due to mutations in the asnO or ngg genes has a detrimental effect on the growth of S. meliloti at high osmolarity, highlighting the critical role of this dipeptide in osmoprotection. pnas.orgnih.gov

| Osmolyte | Concentration | Effect on asnO-ngg Operon Expression | Organism |

| NaCl | Increasing concentrations (up to 0.5 M) | Increased expression | Sinorhizobium meliloti |

| KCl | High osmolarity equivalent to NaCl | Increased expression | Sinorhizobium meliloti |

| Sucrose | High osmolarity equivalent to NaCl | Increased expression | Sinorhizobium meliloti |

The regulation of the asnO-ngg operon is also modulated by the availability of exogenous osmoprotectants. When bacteria are grown in a high osmolarity medium supplemented with a compatible solute, such as glycine (B1666218) betaine (B1666868) (GB), the osmotic induction of asnO expression is significantly reduced. pnas.orgpnas.org

In S. meliloti grown in the presence of 0.4 M or 0.6 M NaCl, the addition of 1 mM GB to the medium reduces the stimulation of asnO expression by approximately twofold. pnas.orgpnas.org This suggests that the bacterial cell can sense the presence of an external osmoprotectant and, in response, downregulates the energy-intensive synthesis of its own osmolyte, NAGGN. pnas.org This regulatory feedback mechanism allows the cell to conserve resources by utilizing readily available compatible solutes from the environment. In the absence of osmotic stress (i.e., no added NaCl), exogenous GB has no effect on the basal expression of asnO. pnas.orgpnas.org

| Condition | Exogenous Osmolyte | Effect on asnO Expression | Organism |

| High Osmolarity (0.4 M or 0.6 M NaCl) | Glycine Betaine (1 mM) | Reduced induction (approx. twofold) | Sinorhizobium meliloti |

| No Osmotic Stress | Glycine Betaine (1 mM) | No effect | Sinorhizobium meliloti |

Regulatory Proteins and Signal Transduction Pathways

Specific transcriptional regulators and sigma factors play a pivotal role in mediating the osmotic stress signal to the biosynthetic machinery of NAGGN.

In the opportunistic human pathogen Pseudomonas aeruginosa, the regulation of NAGGN synthesis is controlled by a MarR-type transcriptional regulator, PA3458. nih.govnih.gov Members of the MarR (multiple antibiotic resistance regulator) family are typically involved in responding to various environmental signals and often function as repressors. nih.gov

PA3458 has been shown to act as a repressor involved in the control of osmoadaptation. nih.govnih.gov Transcriptional profiling of a P. aeruginosa strain overexpressing PA3458 revealed changes in the mRNA levels of 133 genes, with 100 of them being downregulated. nih.govnih.gov Among the genes repressed by PA3458 is the PA3459-PA3461 operon, which is responsible for the production of NAGGN. nih.govnih.gov The PA3458-mediated control of this operon is essential for the adaptation and growth of P. aeruginosa in high osmolarity environments. nih.govnih.gov This indicates that under non-stress conditions, PA3458 likely represses the synthesis of NAGGN, and this repression is alleviated upon osmotic stress, although the precise mechanism of derepression is still under investigation.

In Pseudomonas protegens, a bacterium used as an agricultural biocontrol agent, the extracytoplasmic function (ECF) sigma factor AlgU is a key regulator of hyperosmotic tolerance. nih.govasm.orgnih.gov Sigma factors are essential components of the RNA polymerase holoenzyme that direct it to specific promoter sequences, thereby controlling the transcription of a set of genes (a regulon).

Studies have shown that an algU mutation in P. protegens disrupts its tolerance to hyperosmotic conditions. nih.govasm.org AlgU directly regulates the synthesis of this compound amide, and this regulation is crucial for the adaptation of the bacterium to high osmolarity. nih.govresearchgate.net This regulatory mechanism appears to be distinct from that in P. aeruginosa, where the MarR-type regulator PA3458 plays the primary role. researchgate.net The involvement of AlgU, a global stress response regulator, suggests that the synthesis of NAGGN in P. protegens is integrated into a broader network of stress adaptation pathways. nih.govnih.gov

Cross-Talk with Other Cellular Stress Response Systems

The molecular regulation of NAGGN metabolism is not an isolated process but is interconnected with other cellular stress response systems. The involvement of global regulators like AlgU is a clear indication of this cross-talk.

In P. protegens, AlgU's role extends beyond the regulation of NAGGN synthesis. It is also involved in maintaining membrane stability and managing reactive oxygen species (ROS) scavenging under hyperosmotic conditions. nih.govasm.org A mutation in algU leads to compromised membrane integrity, increased membrane permeability, and higher levels of intracellular ROS, in addition to the disruption of hyperosmotic tolerance. nih.gov This demonstrates that the response to osmotic stress, including the synthesis of NAGGN, is coordinated with responses to other potential cellular damages that can be induced by osmotic shifts, such as oxidative stress and membrane instability.

Similarly, the MarR family of regulators, to which PA3458 belongs, is known to be involved in responses to a wide range of environmental signals, including antibiotics and oxidative stress. nih.govmdpi.com While PA3458 has been specifically implicated in osmoadaptation in P. aeruginosa, its regulation may be influenced by other stress signals, linking the control of NAGGN metabolism to the broader stress response network of the cell. This integration allows the bacterium to mount a coordinated and efficient response to complex and often co-occurring environmental challenges.

Physiological and Ecological Significance of N Acetylglutaminylglutamine

Function as an Osmoprotectant in Prokaryotic Adaptation

When bacteria encounter a hyperosmotic environment—where the concentration of solutes outside the cell is higher than inside—they risk losing water to the surroundings, leading to dehydration and cessation of growth. To counteract this, many bacteria synthesize and accumulate small organic molecules known as compatible solutes or osmoprotectants. N-acetylglutaminylglutamine is one such molecule, which can accumulate to high intracellular concentrations without significantly interfering with normal cellular processes.

Cellular turgor, the pressure exerted by the cell's contents against the cell wall, is vital for bacterial growth and division. In hyperosmotic conditions, the outflow of water causes a drop in turgor pressure. Bacteria respond by increasing their internal solute concentration to draw water back into the cell and restore turgor. The accumulation of this compound amide (NAGGN) is a key strategy for this process. researchgate.net In organisms like Sinorhizobium meliloti and Pseudomonas aeruginosa, the intracellular pool of NAGGN increases in direct response to elevated osmolarity in the environment. pnas.org By raising the internal solute potential, NAGGN helps to balance the water potential across the cell membrane, thereby maintaining the necessary turgor for cellular functions. This process is critical for survival in saline environments. researchgate.net

The ability to synthesize this compound directly correlates with a bacterium's ability to grow and remain viable under osmotic stress. nih.gov Studies on Sinorhizobium meliloti have provided definitive evidence of this role. nih.gov Mutant strains engineered to be incapable of producing this compound amide (NAGGN) show significantly impaired growth in media with high concentrations of sodium chloride (NaCl) compared to the wild-type strains. nih.govnih.gov This demonstrates the key role of NAGGN biosynthesis in cell osmoprotection. nih.gov The growth defect in these mutants can be partially rescued by the addition of other powerful osmoprotectants like glycine (B1666218) betaine (B1666868) to the growth medium, which functionally replaces the missing dipeptide. nih.govasm.org This underscores the importance of accumulating such compatible solutes for sustained bacterial growth and cell division when facing high salinity. nih.gov

| Organism | Condition | Observation | Reference |

| Sinorhizobium meliloti | High NaCl concentration | Mutant strain unable to produce NAGGN shows deleterious effect on growth. | nih.govnih.gov |

| Pseudomonas aeruginosa | High NaCl concentration (0.7 M) | Addition of glycine betaine increases growth rate more than threefold. | asm.org |

| Sinorhizobium meliloti | High NaCl (0.4M or 0.6M) with 1 mM Glycine Betaine | Addition of glycine betaine improves the growth rate of the mutant strain unable to produce NAGGN. | nih.gov |

Phylogenetic Distribution and Conservation of this compound Synthesis Capability

The genetic pathway for synthesizing this compound, primarily involving the asnO-ngg gene cluster, is strongly conserved across a wide range of bacteria with diverse lifestyles. nih.govnih.gov This broad distribution highlights the ecological importance of this osmoprotection strategy in various environmental niches, from soil and marine environments to plant and animal hosts. nih.govresearchgate.net

This compound amide (NAGGN) was first discovered in the symbiotic nitrogen-fixing bacterium Sinorhizobium meliloti (formerly Rhizobium meliloti) when grown under high osmolarity conditions. researchgate.netnih.govmedkoo.com This bacterium forms root nodules on legume plants, where it converts atmospheric nitrogen into ammonia, a process beneficial to the plant. The ability to tolerate osmotic stress is crucial for its survival in the soil (rhizosphere) before it infects the plant root. pnas.org The synthesis of NAGGN is a critical adaptation that allows S. meliloti to cope with the fluctuating osmotic conditions found in soil environments. nih.gov

The capacity to produce this compound is also found in pathogenic bacteria. In the opportunistic human pathogen Pseudomonas aeruginosa, this dipeptide is one of several compatible solutes, including glutamate (B1630785) and trehalose (B1683222), that accumulate during osmotic stress. asm.orgnih.gov Its synthesis helps the bacterium adapt and survive in osmotically challenging environments, which can be relevant during infection. nih.gov Similarly, the plant pathogen Pseudomonas syringae can produce this compound amide (NAGGN) to tolerate water stress on plant leaf surfaces (the phyllosphere). nih.govpnas.org However, in P. syringae, NAGGN appears to make a smaller contribution to desiccation tolerance compared to other compatible solutes. nih.gov

The genetic machinery for this compound synthesis is present in a large number of bacteria from diverse environments, including marine bacteria. nih.gov This suggests that the dipeptide plays a role in adapting to the salinity of seawater. nih.gov The compound has also been identified in Pseudomonas fluorescens. asm.org Furthermore, the nitrogen-fixing endophyte Gluconacetobacter diazotrophicus, originally found in sugarcane, possesses the capability for this synthesis. wikipedia.orgresearchgate.net As an endophyte, it lives within plant tissues, where it might encounter osmotic variations. researchgate.net The conservation of this pathway across such varied species underscores its fundamental importance for bacterial adaptation. nih.gov

| Organism | Lifestyle | Role of this compound | Reference |

| Sinorhizobium meliloti | Symbiotic | Osmoprotection in soil | nih.govnih.gov |

| Pseudomonas aeruginosa | Pathogenic (Human) | Adaptation to osmotic stress | asm.orgnih.gov |

| Pseudomonas syringae | Pathogenic (Plant) | Contributes to water stress tolerance on leaf surfaces | nih.gov |

| Marine Bacteria | Environmental | Adaptation to seawater salinity | nih.govnih.gov |

| Gluconacetobacter diazotrophicus | Endophytic | Potential role in adapting to osmotic variations within plant tissues | wikipedia.orgresearchgate.net |

Ecological Role in Bacterial Survival and Adaptation to Diverse Niches

The synthesis of this compound is a key component of a conserved bacterial pathway that significantly enhances survival and adaptation in environments with fluctuating or high osmolarity. pnas.orgpnas.orgresearchgate.net This pathway's primary function is osmoprotection, allowing bacteria to maintain cellular integrity and function in challenging hyperosmotic conditions. pnas.orgnih.gov

The process begins with the formation of this compound, catalyzed by the bifunctional enzyme Ngg. pnas.orgpnas.orgresearchgate.net This intermediate is then converted to this compound amide (NAGGN) by the enzyme AsnO. pnas.orgpnas.orgresearchgate.net The accumulation of NAGGN within the cytoplasm increases the internal solute concentration, preventing water loss and mitigating the detrimental effects of osmotic stress. pnas.orgfrontiersin.org

The critical role of this pathway in bacterial fitness is demonstrated by studies on Sinorhizobium meliloti, where inactivation of the asnO and ngg genes, which are essential for this process, leads to a significant growth defect in high-salt environments. pnas.orgnih.gov The expression of these genes is strongly induced by increased concentrations of NaCl, further highlighting their direct involvement in osmotic stress response. pnas.orgnih.gov

The broad ecological significance of this compound is evident from the widespread conservation of the asnO-ngg gene cluster across a diverse range of bacteria inhabiting various niches. pnas.orgpnas.orgresearchgate.net This includes marine bacteria that thrive in high-salinity seawater, symbiotic bacteria that must adapt to the osmotic conditions within their hosts, and pathogenic bacteria that encounter osmotic challenges during infection. pnas.orgpnas.orgresearchgate.net The presence of this pathway in such a wide array of bacteria, including halophiles, mesophiles, and both plant and human pathogens, indicates its fundamental importance for flexible adaptation to different ecological settings. researchgate.netnih.gov

Table 1: Conservation of the this compound Synthesis Pathway in Diverse Bacteria

| Bacterial Group | Lifestyle/Niche | Significance of the Pathway |

|---|---|---|

| Marine Bacteria (e.g., Salinospora arenicola) | High-salinity marine environments | Adaptation to permanent high salinity and fluctuations in seawater osmolarity. pnas.org |

| Symbiotic Bacteria (e.g., Sinorhizobium meliloti) | Soil (rhizosphere) and plant root nodules | Survival in the soil and successful establishment of symbiosis with host plants. nih.gov |

| Pathogenic Bacteria (e.g., Pseudomonas aeruginosa, Mycobacterium avium) | Human and animal hosts | Adaptation to osmotic stress within the host environment, potentially contributing to fitness during infection. pnas.orgresearchgate.net |

Potential Implications for Bacteria-Host Interactions

The widespread presence of the this compound synthesis pathway in symbiotic and pathogenic bacteria suggests that its role extends beyond general osmoprotection and may have direct implications for the intricate relationships between bacteria and their hosts. pnas.orgpnas.orgresearchgate.net While its primary function appears to be managing osmotic stress, this capability is crucial for bacteria to thrive within a host, which is in itself a specific and often osmotically challenging niche.

In the context of symbiotic relationships, such as that between Sinorhizobium meliloti and legume plants, the ability to survive in the variable osmotic environment of the rhizosphere is a prerequisite for successful colonization and nodule formation. nih.gov The asnO–ngg gene cluster in S. meliloti is located on the pSymb replicon, a genetic element known to be important for symbiosis, further suggesting a link between this metabolic pathway and the bacterium's symbiotic lifestyle. nih.gov

For pathogenic bacteria, the capacity to adapt to the osmotic conditions of host tissues is a critical aspect of their virulence and survival. The human pathogen Pseudomonas aeruginosa and other animal pathogens possess the genetic machinery for this compound and subsequent NAGGN synthesis. pnas.orgresearchgate.net This raises the possibility that the compound could act as a latent virulence factor, not by directly harming the host, but by enhancing the pathogen's fitness and persistence during infection. pnas.org The enzymes involved in this pathway, being conserved in pathogens but absent in eukaryotes, have been proposed as potential targets for the development of new antibacterial drugs. pnas.orgresearchgate.net

Table 2: Research Findings on this compound and its Derivatives

| Bacterium | Key Finding | Potential Implication |

|---|---|---|

| Sinorhizobium meliloti | Mutants unable to produce NAGGN show impaired growth at high osmolarity. pnas.org | Essential for survival in the rhizosphere, a key step in establishing symbiosis. nih.gov |

| Pseudomonas aeruginosa | Accumulates NAGGN in response to osmotic stress. pnas.org | Contributes to the bacterium's ability to thrive in the host environment during infection. |

| Various Pathogens (e.g., M. avium, O. anthropi) | Conservation of the asnO-ngg gene cluster. pnas.org | Suggests a conserved role in pathogen fitness and raises the possibility of it being a virulence-related factor. pnas.orgresearchgate.net |

Advanced Methodologies for N Acetylglutaminylglutamine Research

Spectroscopic Techniques for Metabolite Analysis

Spectroscopic methods are fundamental tools for the structural characterization and quantification of metabolites within complex biological mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for identifying and quantifying intracellular organic solutes, including N-acetylglutaminylglutamine. In the context of osmolyte profiling, ¹³C NMR is particularly valuable. Research on Sinorhizobium meliloti has effectively utilized ¹³C NMR to analyze cellular extracts of strains grown under high osmolarity conditions. pnas.orgnih.govresearchgate.netpnas.org These experiments have demonstrated that under such stress, this compound and its amide derivative (NAGGN) become predominant intracellular solutes. nih.govpnas.org

In a pivotal study, ¹³C NMR was employed to compare wild-type S. meliloti with mutant strains having inactivated asnO and ngg genes, which were hypothesized to be involved in the dipeptide's biosynthesis. pnas.orgnih.govresearchgate.netpnas.org The resulting spectra clearly showed the accumulation of NAGGN and glutamate (B1630785) in the wild-type strain. pnas.org Conversely, in the mutant strains, only glutamate could be detected, confirming the essential role of the asnO-ngg gene cluster in the synthesis of this osmoprotectant. pnas.orgnih.govresearchgate.netpnas.org The analysis of ¹³C NMR spectra of both synthetically produced this compound and the purified intermediate from mutant strains provided definitive structural confirmation. nih.gov

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Intermediate (NAGG) (Note: Specific chemical shifts can vary based on experimental conditions such as solvent and pH. Data is illustrative based on published spectra.)

| Carbon Atom | Chemical Shift (ppm) |

| Acetyl CH₃ | ~22 |

| Glutaminyl Cβ | ~28-30 |

| Glutaminyl Cγ | ~32-34 |

| Glutaminyl Cα | ~54-56 |

| Carbonyl C=O (Amide/Peptide) | ~175-180 |

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for the detection and quantification of metabolites. When coupled with chromatographic separation, it becomes a cornerstone of modern metabolomics research.

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique for the analysis of compounds like this compound in complex biological matrices. rsc.org While specific LC-MS/MS methods for this compound are not extensively detailed in the available literature, established protocols for the closely related precursor, N-acetylglutamine, provide a strong framework for its analysis. nih.govfrontiersin.org These methods typically employ tandem mass spectrometry (MS/MS) for high specificity and sensitivity. nih.govfrontiersin.org

For quantitative analysis, a multiple reaction monitoring (MRM) method would be developed. frontiersin.org This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more characteristic product ions generated through collision-induced dissociation. For instance, in the analysis of N-acetylglutamine, the ion transition m/z 189.0 → 130.0 is monitored. nih.govfrontiersin.org A similar approach would be applied to this compound, with optimized parameters for the specific compound. The method would be validated for linearity, accuracy, precision, and recovery to ensure reliable quantification. nih.gov

In a non-targeted metabolomics approach, high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, would be used to screen for all detectable metabolites in a sample. nih.gov This allows for the discovery of novel or unexpected compounds, including intermediates in the biosynthetic pathway of this compound. nih.gov The accurate mass measurements provided by these instruments facilitate the determination of elemental compositions and the putative identification of unknown compounds. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Related Compounds (Based on methodologies for N-acetylglutamine and adaptable for this compound)

| Parameter | Value/Description |

| Chromatography Column | Chiralpak QD-AX or Zorbax SB-C₁₈ nih.govfrontiersin.org |

| Mobile Phase | Methanol-water or Acetonitrile-water with additives like ammonium (B1175870) formate (B1220265) nih.govfrontiersin.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| MS/MS Transition (for N-acetylglutamine) | m/z 189.1 → 130.0 frontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Throughput Genomic and Transcriptomic Approaches

The advent of genomics and transcriptomics has revolutionized the study of metabolic pathways by enabling a global view of gene content and expression.

Microarray analysis and RNA sequencing (RNA-Seq) are powerful techniques for profiling gene expression on a genome-wide scale. nih.govyoutube.com These methods have been instrumental in identifying genes that are differentially expressed under specific conditions, such as osmotic stress, which is known to induce the production of this compound. pnas.org

A key breakthrough in understanding the biosynthesis of this dipeptide came from a microarray analysis of Pseudomonas aeruginosa subjected to osmotic stress. pnas.orgnih.gov This study revealed the up-regulation of two adjacent genes, which were later identified as orthologs of asnO and ngg in S. meliloti. pnas.orgnih.gov This transcriptomic data provided the initial evidence linking these genes to the synthesis of this compound. pnas.orgnih.gov Subsequent research using transcriptional fusions with a reporter gene (β-glucuronidase) confirmed that the expression of asnO is strongly induced by increased salt concentrations, correlating with the accumulation of the dipeptide. pnas.orgnih.gov RNA-Seq, a more recent and quantitative technology, offers even deeper insights into the transcriptome, allowing for the detection of novel transcripts and alternative splicing events that might regulate the biosynthetic pathway. youtube.comnih.gov

Comparative genomics is a powerful approach for identifying conserved gene clusters across different species, which often encode for specific metabolic pathways. escholarship.org The identification of the biosynthetic gene cluster for this compound is a prime example of the success of this methodology.

Following the initial lead from microarray data, researchers used BLAST searches to identify homologous genes in the S. meliloti genome. pnas.org This led to the discovery of the contiguous asnO-ngg gene cluster. pnas.orgnih.gov Further comparative genomic analyses revealed that this gene cluster is highly conserved across a wide range of bacteria with diverse lifestyles, including marine, symbiotic, and pathogenic species. pnas.orgresearchgate.netnih.gov This widespread conservation suggests a significant ecological role for this compound in osmoprotection and potentially in host-bacteria interactions. nih.gov The identification of this this compound amide (NAGGN) biosynthetic gene cluster in various pathogenic Gram-negative bacteria further underscores its potential importance. asm.org The characterization of these clusters often involves identifying the core biosynthetic genes and associated regulatory elements. escholarship.org

Proteomic Investigations of this compound-Related Proteins

Proteomics offers a powerful lens through which to view the functional landscape of proteins associated with this compound. By analyzing the large-scale expression and interactions of proteins, researchers can identify key enzymes and regulatory components involved in NAGGN metabolism.

Quantitative proteomics allows for the precise measurement and comparison of protein abundance under different conditions, revealing which enzymes are up- or down-regulated in response to stimuli that trigger NAGGN synthesis, such as osmotic stress.

A notable application of this technique was in the study of the nitrogen-fixing bacterium Gluconacetobacter diazotrophicus during its interaction with sugarcane. apsnet.orgresearchgate.net Researchers utilized a quantitative proteomic workflow combining 15N metabolic labeling with one-dimensional gel electrophoresis (1D-GE) and liquid chromatography-electrospray ionization quantitative time-of-flight (LC-ESI-Q-TOF) mass spectrometry. apsnet.org This analysis revealed that a glutamine synthetase (locus GDI0525), an enzyme involved in the synthesis of this compound amide, was significantly upregulated when the bacterium was co-cultivated with sugarcane, suggesting a role for NAGGN in the plant-bacterium interaction. apsnet.orgresearchgate.net

Similarly, proteomic studies on Frankia strains, which form nitrogen-fixing symbioses with plants, have been employed to understand the molecular mechanisms of salt tolerance. nih.gov Using next-generation proteomics with a Q-Exactive HF tandem mass spectrometer, researchers characterized the response of Frankia alni to osmotic stress induced by polyethylene (B3416737) glycol (PEG). researchgate.net This "desiccome" analysis quantified 2,052 proteins and showed that while pathways like nitrogen fixation were down-regulated, proteins associated with osmotic resistance were more abundant. researchgate.net Among these was a protein encoded by the asnO–ngg gene cluster, which is directly involved in NAGGN synthesis. nih.govresearchgate.net

Shotgun proteomics has also been used to identify enzymes related to this compound in various bacteria. In a study of biogenic-amine-producing bacteria from seafood, an this compound amidotransferase was identified in Hafnia alvei. researchgate.netmdpi.com These quantitative approaches are crucial for identifying and quantifying the key enzymatic players in the NAGGN pathway.

Table 1: Examples of Quantitative Proteomic Studies on NAGGN-Related Enzymes

| Organism | Experimental Condition | Proteomic Technique | Key Enzyme Identified | Observed Change | Reference |

|---|---|---|---|---|---|

| Gluconacetobacter diazotrophicus | Co-cultivation with sugarcane | 15N Metabolic Labeling, LC-ESI-Q-TOF MS | Glutamine Synthetase (GDI0525) | Upregulated | apsnet.orgresearchgate.net |

| Frankia alni | Osmotic stress (PEG treatment) | Q-Exactive HF MS | Protein from asnO-ngg cluster | More abundant | researchgate.net |

| Hafnia alvei | Culture from seafood | Shotgun Proteomics (LC-ESI-MS/MS) | This compound amidotransferase | Identified | researchgate.netmdpi.com |

Understanding the complex cellular machinery requires not only identifying the constituent proteins but also mapping their interactions. Protein-protein interaction (PPI) network analysis is a computational approach used to predict and visualize the functional relationships between proteins. In the context of this compound, this can reveal regulatory proteins, complex formations, and crosstalk with other metabolic pathways.

For instance, in a broad proteomic study of foodborne bacteria, a predicted protein-protein interaction network was created using the STRING v. 11.5 software. This network consisted of 260 nodes and 1,973 interactions, linking proteins involved in various metabolic pathways, including those related to amino acid metabolism. researchgate.netmdpi.com While not focused exclusively on NAGGN, this demonstrates the methodology's power to place enzymes like this compound amidotransferase within a larger functional context. researchgate.netmdpi.com

The genomic proximity of genes often suggests a functional link between the proteins they encode. In Pseudomonas aeruginosa, the gene for the MarR-type transcriptional regulator PA3458 is located close to the PA3459–PA3461 gene cluster, which is responsible for NAGGN production. nih.gov This genomic arrangement suggests a regulatory relationship, which can be further explored and validated by constructing PPI networks to see if PA3458 interacts with the enzymes of the NAGGN synthesis pathway or other related proteins. nih.gov Software platforms like Cytoscape are frequently used to integrate and visualize these complex biomolecular interaction networks. frontiersin.org

Genetic Engineering and Molecular Biology Techniques

Direct manipulation of the genes involved in this compound synthesis is a cornerstone of research into its function. Techniques such as targeted gene inactivation and complementation studies provide definitive evidence for the role of specific genes and the physiological importance of the dipeptide.

Targeted gene inactivation, or knockout analysis, is used to determine the function of a gene by observing the phenotypic changes that occur when it is disabled. This has been a pivotal technique in confirming the genes responsible for NAGGN biosynthesis and the dipeptide's role in osmoprotection.

A landmark study in Sinorhizobium meliloti involved the specific inactivation of the asnO and ngg genes. nih.gov Using nuclear magnetic resonance (NMR) spectroscopy, researchers demonstrated that the resulting mutant strains were completely unable to produce NAGGN when grown in a high-salt medium. nih.gov This inability to synthesize the dipeptide had a significant negative effect on the growth of the bacteria at high osmolarity, providing direct evidence for NAGGN's crucial role in osmoprotection. nih.govresearchgate.net

Further studies in S. meliloti with an ngg mutant created by transposon insertion (ngg::Tn5luxAB) confirmed that the mutant was not only sensitive to osmotic stress but also less able to survive desiccation. nih.gov In Pseudomonas aeruginosa, disruption of the putative NAGGN synthesis genes (PA3459 to PA3461) similarly resulted in impaired growth in high-salt minimal medium. asm.org

Interestingly, mutational analysis can sometimes yield unexpected results that provide deeper insight into cellular metabolism. In the plant pathogen Pseudomonas syringae, deletion of the NAGGN biosynthetic genes actually led to improved growth in a minimal medium, possibly because NAGGN synthesis depletes the cell's pool of glutamine, a critical metabolite. asm.org

Table 2: Phenotypic Effects of Targeted Gene Inactivation in the NAGGN Pathway

| Organism | Gene(s) Inactivated | Method | Key Phenotypic Effect | Reference |

|---|---|---|---|---|

| Sinorhizobium meliloti | asnO, ngg | Targeted Deletion | Inability to produce NAGGN; impaired growth at high osmolarity | nih.gov |

| Sinorhizobium meliloti | ngg | Transposon Mutagenesis | Sensitivity to osmotic stress and desiccation | nih.gov |

| Pseudomonas aeruginosa | PA3459-PA3461 | Gene Disruption | Impaired growth in high osmolarity medium | asm.org |

| Pseudomonas syringae | NAGGN biosynthetic genes | Gene Deletion | Improved growth in minimal medium | asm.org |

| Pseudomonas protegens | algU (regulator) | Gene Deletion | Downregulation of asnO-ngg; impaired hyperosmotic adaptation | researchgate.netasm.org |

Complementation is a technique used to confirm that a mutated gene is responsible for an observed phenotype. This is typically achieved by reintroducing a functional, or wild-type, copy of the gene into the mutant organism and observing whether the original phenotype is restored. In P. aeruginosa, when a wild-type copy of a disrupted NAGGN synthesis gene was introduced on a plasmid into the corresponding mutant, the complemented strain's ability to grow under osmotic stress was restored. asm.org This confirmed that the observed growth defect was a direct result of the gene's inactivation. asm.org Additionally, the growth of the NAGGN-deficient mutants could be functionally complemented by adding betaine (B1666868), another powerful osmoprotectant, to the medium. asm.org

Heterologous expression systems are used to produce a protein or a metabolic pathway in an organism that does not naturally have them. This is particularly useful for studying biosynthetic gene clusters (BGCs) that may be silent or expressed at very low levels in their native host. wgtn.ac.nz While not yet widely reported specifically for the NAGGN pathway, various molecular platforms exist to refactor BGCs for expression in a heterologous host. wgtn.ac.nz These can involve adding strong, synthetic promoters upstream of the gene cluster to drive expression. wgtn.ac.nz The potential exists to express the asnO-ngg cluster in different bacterial hosts, such as specialized cold-adapted strains like Aliivibrio wodanis, to study the properties of the pathway or to produce NAGGN for biotechnological applications. wgtn.ac.nzfrontiersin.org

Comparative Biochemistry and Evolutionary Perspectives on N Acetylglutaminylglutamine

Comparative Analysis with Other Bacterial Compatible Solutes

Bacteria employ a range of small organic molecules, known as compatible solutes, to survive in high osmolarity environments. These solutes accumulate in the cytoplasm to balance the external osmotic pressure without interfering with cellular processes. oup.comnih.gov N-acetylglutaminylglutamine (NAGGN) is one such dipeptide osmolyte, and its biochemical properties can be better understood through comparison with other common compatible solutes. nih.gov

Structural and Functional Distinctions from Glutamate (B1630785), Trehalose (B1683222), Glycine (B1666218) Betaine (B1666868), and Ectoine

This compound possesses a unique chemical structure that distinguishes it from other major classes of compatible solutes like amino acids, sugars, and betaines. These structural differences underpin their distinct functional characteristics within the cell.

Glutamate: As a primary response to osmotic upshock, many bacteria accumulate potassium ions (K+), with glutamate serving as the main counter-ion. oup.com Structurally, glutamate is a simple amino acid. While effective for initial and moderate osmotic stress, high concentrations of glutamate can be perturbative to some cellular functions. NAGGN, in contrast, is a larger, more complex dipeptide with an acetylated N-terminus and an amidated C-terminus. This structure renders it more "compatible" at higher concentrations than glutamate.

Trehalose: This non-reducing disaccharide is a widely used osmoprotectant. nih.gov Its structure, composed of two glucose units, is highly effective at stabilizing proteins and membranes by replacing water molecules. Functionally, trehalose provides robust protection against desiccation and thermal stress in addition to osmotic stress. NAGGN, being a peptide, has different physicochemical properties and may interact differently with cellular macromolecules. The synthesis of trehalose can be energetically expensive, which may offer an advantage to the NAGGN synthesis pathway under certain metabolic conditions. nih.gov

Glycine Betaine: A quaternary ammonium (B1175870) compound, glycine betaine is an extremely effective osmoprotectant, often transported into the cell from the environment due to the high energy cost of its de novo synthesis. oup.comnih.gov Its zwitterionic nature at physiological pH and its high solubility make it highly compatible with cellular machinery. Functionally, the accumulation of exogenous glycine betaine can repress the synthesis of endogenous osmolytes like NAGGN. pnas.org This suggests a hierarchical regulation of compatible solute accumulation, where the energetically cheaper option of uptake is prioritized.

Ectoine: This cyclic amino acid derivative is another highly effective compatible solute, particularly in halophilic bacteria. nih.gov Its synthesis is a multi-step enzymatic process. Ectoine and its derivative, hydroxyectoine, are known for their exceptional stabilizing effects on proteins, DNA, and whole cells against various stresses, including high salt, temperature, and freezing. nih.gov Structurally, ectoine's cyclic nature and zwitterionic properties contribute to its high compatibility. While both are nitrogen-containing compounds, the dipeptide nature of NAGGN presents a different mode of interaction with cellular components compared to the cyclic structure of ectoine.

| Compatible Solute | Chemical Class | Key Structural Features | Primary Functional Distinctions |

|---|---|---|---|

| This compound (NAGGN) | Dipeptide | Acetylated N-terminus, amidated C-terminus, peptide bond | Synthesized de novo under osmotic stress; its production is often repressed by exogenous glycine betaine. pnas.org |

| Glutamate | Amino Acid | Acidic side chain | Acts as a primary counter-ion for K+ influx during the initial phase of osmotic stress. oup.com |

| Trehalose | Disaccharide | Two α,α-1,1-linked glucose units | Provides protection against a broad range of stresses including desiccation and temperature; energetically costly to synthesize. nih.gov |

| Glycine Betaine | Quaternary Ammonium Compound | Permanently charged quaternary amine, carboxylate group | Highly effective osmoprotectant, often taken up from the environment, which is energetically favorable. oup.comnih.gov |

| Ectoine | Cyclic Amino Acid Derivative | Tetrahydropyrimidine ring | Excellent stabilizer of macromolecules and whole cells against a variety of stresses. nih.gov |

Evolutionary Trajectories of the asnO-ngg Gene Cluster and Related Pathways

The biosynthesis of this compound is governed by the asnO-ngg gene cluster, which encodes a novel pathway for nonribosomal peptide synthesis. nih.govresearchgate.net The evolutionary history of this gene cluster provides insights into its origin, dissemination, and relationship with other peptide synthesis machineries.

Evolutionary Relationship to Other Nonribosomal Peptide Synthesis Systems

The synthesis of NAGGN represents a unique form of nonribosomal peptide synthesis (NRPS). nih.govresearchgate.net Canonical NRPS systems are large, modular megaenzymes. nih.govresearchgate.net Each module is responsible for the activation, modification (optional), and incorporation of a single amino acid into the growing peptide chain. nih.govresearchgate.net These modules typically contain adenylation (A), thiolation (T), and condensation (C) domains. nih.govresearchgate.net

The NAGGN synthesis pathway, mediated by the separate enzymes AsnO and Ngg, deviates from this modular logic. nih.govresearchgate.net Ngg is a bifunctional enzyme that first catalyzes the N-acetylation of a glutamine molecule and then the formation of a peptide bond with a second glutamine, producing the intermediate this compound (NAGG). researchgate.net AsnO, a glutamine amidotransferase, then converts NAGG to NAGGN. researchgate.net This enzymatic machinery is distinct from the large, multi-domain nonribosomal peptide synthetases. researchgate.net

From an evolutionary perspective, the enzymes involved in NAGGN synthesis may have been recruited from other metabolic pathways. The N-terminal domain of Ngg belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily, while AsnO is a member of the PurF family of glutamine-dependent amidotransferases. pnas.org This suggests a mosaic evolution where existing enzymatic functionalities were combined to create a novel biosynthetic pathway. The absence of the canonical A, T, and C domain architecture indicates that the asnO-ngg system is not a direct descendant of the modular NRPS systems but rather represents a convergent evolutionary solution for peptide bond formation.

Adaptive Evolution in Response to Osmotic Stress Regimes

The ability to adapt to changes in external osmolarity is fundamental for bacterial survival. oup.com Environments with fluctuating osmotic conditions, such as estuaries or the intestinal tracts of mammals, impose a strong selective pressure for the evolution of robust osmoadaptive mechanisms. nih.govasm.org The synthesis of compatible solutes like NAGGN is a key adaptation to these challenges.

The regulation of the asnO-ngg gene cluster is tightly controlled by the osmotic environment. pnas.orgnih.gov Expression of these genes is strongly induced in response to increased salt concentrations, leading to the accumulation of NAGGN. pnas.orgnih.gov This direct link between an environmental stressor and the activation of a specific biosynthetic pathway is a hallmark of adaptive evolution.

Bacteria that inhabit environments with constant high salinity may evolve different strategies compared to those in fluctuating environments. nih.gov For instance, they might rely more on the uptake of readily available compatible solutes. In contrast, for bacteria in environments with unpredictable osmotic changes, maintaining the genetic capacity for de novo synthesis of effective osmolytes like NAGGN provides a significant fitness advantage. The widespread conservation of the asnO-ngg cluster across bacteria from various ecological niches suggests that the ability to produce NAGGN has been repeatedly selected for as a successful strategy to cope with osmotic stress. nih.govresearchgate.net Long-term evolution experiments with bacteria under high-osmolarity stress have shown that adaptive strategies can be osmolyte-dependent, leading to mutations that either enhance general osmotolerance or improve the metabolism of the specific osmolyte present. nih.gov This highlights the dynamic nature of bacterial adaptation to osmotic stress, where pathways like NAGGN synthesis are continuously shaped by the specific environmental pressures encountered.

Biotechnological and Applied Research Directions

Engineering Microbial Strains for Enhanced Osmotolerance and Compatible Solute Production

The synthesis of N-acetylglutaminylglutamine is a key mechanism for bacteria to survive in high-osmolarity environments. This has led to research into engineering microbial strains with enhanced osmotolerance by manipulating the genetic machinery responsible for producing this compatible solute. The primary target for such genetic modification is the asnO-ngg gene cluster, which is responsible for the synthesis of NAGGN from glutamine, with this compound as a crucial intermediate. nih.govnih.gov

The bifunctional enzyme Ngg catalyzes the initial formation of this compound, while AsnO is responsible for its subsequent amidation to NAGGN. nih.gov The strong conservation of the asnO–ngg cluster across a diverse range of bacteria, including those from marine and symbiotic lifestyles, underscores its ecological importance in osmoprotection. nih.gov

Research on Pseudomonas protegens has demonstrated the significance of the asnO-ngg gene cluster in conferring tolerance to hyperosmotic stress. In a study, the growth of a mutant strain with a deleted asnO-ngg cluster was significantly impaired in a high-salt medium compared to the wild-type strain, confirming the crucial role of this pathway in osmoadaptation. researchgate.net

The potential for biotechnological application lies in the overexpression of the asnO-ngg gene cluster in industrially relevant microorganisms. Such engineered strains could exhibit enhanced survival and productivity in high-solute fermentation processes, which are common in the production of biofuels, biochemicals, and pharmaceuticals. Furthermore, the direct production of this compound as a compatible solute for various applications, such as in agriculture to protect crops from drought and salinity stress, is an emerging area of interest.

Table 1: Impact of asnO-ngg Gene Cluster on Bacterial Growth under Osmotic Stress

| Bacterial Strain | Genetic Modification | Growth Medium | Relative Growth (Compared to Wild-Type in Normal Medium) |

| Pseudomonas protegens SN15-2 (Wild-Type) | None | NB Medium | 100% |

| Pseudomonas protegens SN15-2 (Wild-Type) | None | NB Medium + 400 mM NaCl | Significantly reduced |

| Pseudomonas protegens SN15-2 (ΔasnO-ngg) | Deletion of asnO-ngg | NB Medium | ~100% |

| Pseudomonas protegens SN15-2 (ΔasnO-ngg) | Deletion of asnO-ngg | NB Medium + 400 mM NaCl | Severely inhibited, significantly lower than Wild-Type |

| Pseudomonas protegens SN15-2 (ΔasnO-ngg-C) | Complementation with asnO-ngg | NB Medium + 400 mM NaCl | Growth restored to near Wild-Type levels |

This table is based on findings from studies on the role of the asnO-ngg gene cluster in Pseudomonas protegens. researchgate.net

Development of Novel Antimicrobial Strategies Targeting Bacterial Osmoadaptation Mechanisms Mediated by this compound

The widespread presence of the this compound synthesis pathway in pathogenic bacteria, coupled with its absence in eukaryotes, makes it an attractive target for the development of novel antimicrobial agents. nih.gov By inhibiting this pathway, the ability of pathogenic bacteria to adapt to the osmotic stress encountered within a host organism could be compromised, potentially reducing their virulence and survival. nih.gov

The enzymes Ngg and AsnO, central to the synthesis of this compound and its amide, are prime candidates for targeted drug development. nih.gov Small molecule inhibitors designed to specifically block the active sites of these enzymes could disrupt the osmoadaptation mechanism of invading pathogens. Glutamine amidotransferases, the class of enzymes to which AsnO belongs, are involved in various crucial metabolic pathways in bacteria, and their inhibition has been explored as a strategy for developing antimicrobial and anticancer drugs. nih.gov

The development of dipeptide derivatives has also been investigated as a source of potential antimicrobial agents. rsc.org This approach could inspire the design of molecules that mimic this compound or its precursors, thereby acting as competitive inhibitors of the enzymes involved in its synthesis or transport.

The potential of this strategy is further highlighted by the link between osmoprotective compounds and the virulence of certain pathogens. nih.gov By targeting the this compound-mediated osmoadaptation, it may be possible to develop therapeutics that are not only effective against a broad spectrum of bacteria but also less likely to induce resistance, as they target a pathway essential for survival in the host environment rather than directly killing the pathogen.

Table 2: Potential Antimicrobial Targets in the this compound Biosynthesis Pathway

| Enzyme | Gene | Function in this compound Synthesis | Rationale for Antimicrobial Targeting |

| Ngg | ngg | Catalyzes the formation of the intermediate this compound. nih.gov | Essential for the first committed step in the pathway; inhibition would halt the production of this key osmolyte. |

| AsnO | asnO | A glutamine amidotransferase that converts this compound to this compound amide (NAGGN). nih.gov | Crucial for the final step of NAGGN synthesis; its inhibition would prevent the formation of the primary compatible solute. |

Q & A

Q. What is the role of NAGGN in bacterial osmoregulation, and how can its osmoprotective function be experimentally validated?

NAGGN serves as a compatible solute in bacteria like Sinorhizobium meliloti, counteracting osmotic stress by maintaining cellular turgor without disrupting metabolic processes. To validate its role:

- Genetic knockout studies : Compare growth of wild-type and asnO/ngg mutant strains under high osmolarity (e.g., 0.4 M NaCl). Mutants show impaired growth due to NAGGN deficiency .

- Metabolite profiling : Use -NMR to detect NAGGN accumulation in wild-type strains under osmotic stress, with glutamate as a precursor .

- Complementation assays : Restore osmotolerance in mutants by reintroducing the asnO–ngg gene cluster .

Q. How is NAGGN detected and quantified in bacterial cultures?

NAGGN detection involves:

Q. What is the evolutionary significance of the asnO–ngg gene cluster across bacterial species?

The asnO–ngg cluster is conserved in diverse bacteria (e.g., marine, symbiotic, and pathogenic strains), suggesting a critical role in environmental adaptation. Phylogenetic analysis reveals:

- Homology : asnO shares 51–94% identity across species (e.g., Mycobacterium spp., Hahella chejuensis) .

- Operon structure : asnO precedes ngg in all cases, indicating co-regulation under osmotic stress .

Advanced Research Questions

Q. What enzymatic mechanisms drive NAGGN biosynthesis, and how are they characterized?

The asnO–ngg cluster encodes a nonribosomal synthesis pathway:

- Ngg (bifunctional enzyme) :

- N-terminal domain: GNAT-family acetyltransferase acetylates glutamine using acetyl-CoA .

- C-terminal domain: ATP-grasp ligase forms a peptide bond between acetylglutamine and glutamine .

- AsnO (amidotransferase) : Transfers an amide group from glutamine to N-acetylglutaminylglutamine, forming NAGGN .

Methodology: - Enzyme assays : Purify recombinant Ngg/AsnO and measure acetyltransferase/ligase activity via spectrophotometry or mass spectrometry .

- Substrate specificity : Test analogs (e.g., glutamate vs. glutamine) to define catalytic requirements .

- AsnO (amidotransferase) : Transfers an amide group from glutamine to N-acetylglutaminylglutamine, forming NAGGN .

Q. How can metabolic engineering optimize NAGGN production in heterologous systems?

Key strategies include:

- Precursor supplementation : Increase intracellular glutamine/glutamate pools via overexpression of glnA (glutamine synthetase) or glutamate transporters .

- Promoter engineering : Use osmolarity-inducible promoters (e.g., asnO promoter) to synchronize gene expression with stress conditions .

- Co-factor optimization : Supplement acetyl-CoA (e.g., via acs overexpression) to enhance Ngg activity .

Q. How do contradictions in NAGGN synthesis capabilities across bacterial species arise, and how can they be resolved?

Discrepancies may stem from:

- Gene loss : Some species lack the asnO–ngg cluster due to niche-specific adaptation (e.g., Pseudomonas spp. retain it for osmotic stress; others rely on alternative solutes like glycine betaine) .

- Regulatory divergence : Expression thresholds for asnO vary; use transcriptional reporters (e.g., lacZ fusions) to compare induction levels under identical conditions . Resolution: Combine comparative genomics with phenotypic screens under controlled osmotic stress .

Q. What experimental approaches assess NAGGN's role in host-microbe interactions (e.g., symbiosis or pathogenesis)?

- Mutant infection models : Compare virulence/symbiosis efficiency of wild-type and asnO/ngg mutants in host systems (e.g., plant rhizobia or animal pathogens) .

- Metabolite profiling : Quantify NAGGN in host-associated biofilms or intracellular compartments via LC-MS .

- Transcriptomics : Identify host genes upregulated in response to NAGGN-producing vs. deficient strains .

Methodological Considerations

Q. How can metabolic flux analysis (MFA) elucidate NAGGN's impact on central metabolism?

- Isotope tracing : Feed -glucose to track carbon flow into glutamate/glutamine and NAGGN .

- Constraint-based modeling : Integrate genome-scale models with NAGGN biosynthesis pathways to predict flux redistribution under osmotic stress .

Q. What controls are essential when studying NAGGN-related osmotic responses?

- Osmolyte controls : Compare NAGGN with ectoine or trehalose to assess specificity .

- Stress gradients : Test multiple NaCl concentrations (e.g., 0.2–0.6 M) to establish response thresholds .

- Abiotic factors : Maintain consistent temperature (e.g., 30°C for S. meliloti) and aeration during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.